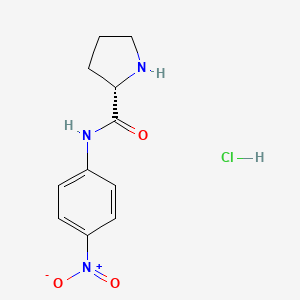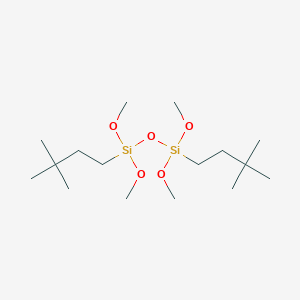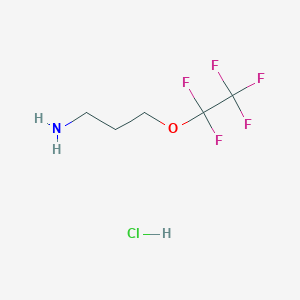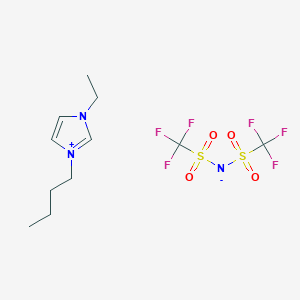
1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is a room-temperature ionic liquid .
Synthesis Analysis
The synthesis of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide has been studied using density functional theory (DFT) methods in addition to infrared and UV–vis spectroscopy . The DFT methods were conducted for both gas phase and solution phase .Molecular Structure Analysis
The molecular structure of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide has been studied using density functional theory (DFT) methods in addition to infrared and UV–vis spectroscopy . Three energetically similar conformers were obtained for each of the gas phase and solution phase DFT calculations .Chemical Reactions Analysis
The chemical reactions of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide have been studied using first principles dynamical simulations . These simulations provide accurate insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide have been investigated. It exhibits both a relatively low viscosity, a high conductivity, a high ionicity, and Li-ion transference number . All these properties make it a good candidate for use as an electrolyte in Li-ion batteries .科学的研究の応用
1-EtImBF4 has been used in a variety of scientific research applications. It has been used in the study of ion-exchange chromatography, ion-exchange electrophoresis, and ion-exchange membrane chromatography. It has also been used in the study of ion-exchange membrane electrophoresis and in the study of ion-exchange membrane permeability. Additionally, 1-EtImBF4 has been used in the study of enzyme kinetics and in the study of protein-ligand interactions.
作用機序
Target of Action
1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide, also known as MFCD18251288, is a type of room temperature ionic liquid (RTIL) . Its primary targets are electroactive species in electrochemical investigations .
Biochemical Pathways
Its use in electrochemical investigations suggests that it may influence pathways involving electroactive species .
Pharmacokinetics
As an ionic liquid, it is known to have low volatility, which may influence its bioavailability .
Result of Action
The primary result of this compound’s action is the facilitation of electrochemical reactions involving electroactive species . This makes it useful in various applications, including the fabrication of lithium-ion batteries .
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of 1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide . For instance, its low melting point allows it to remain in a liquid state at room temperature, making it suitable for use in various environments .
実験室実験の利点と制限
1-EtImBF4 has several advantages for use in laboratory experiments. It is highly selective for anions, which makes it ideal for use in ion-exchange chromatography and other anion-exchange processes. Additionally, it is non-toxic and non-irritating, which makes it safe for use in laboratory experiments. The main limitation of 1-EtImBF4 is that it is not as effective at exchanging cations as it is at exchanging anions.
将来の方向性
There are several potential future directions for the use of 1-EtImBF4. One potential direction is the development of new ion-exchange resins with improved selectivity for anions. Additionally, 1-EtImBF4 could be used in the development of new ion-exchange membranes with improved permeability. Additionally, 1-EtImBF4 could be used in the development of new enzyme-linked immunoassay systems. Finally, 1-EtImBF4 could be used in the development of new drug delivery systems.
合成法
1-EtImBF4 can be synthesized by reacting ethyl-imidazole with bis(trifluoromethylsulfonyl)imide in an aprotic solvent. The reaction between these two components typically results in a 1:1 ratio of the two molecules. The reaction is typically carried out at temperatures between -20°C and 0°C, and the reaction is complete within 1-2 hours.
Safety and Hazards
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-1H-imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.C2F6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,2H2,1H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXZPFXLZXELHY-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)











